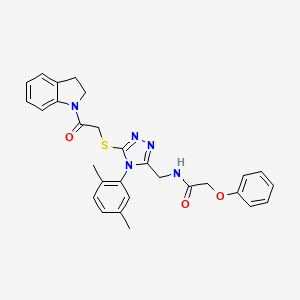

![molecular formula C17H11ClN2O B2366860 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338401-28-8](/img/structure/B2366860.png)

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

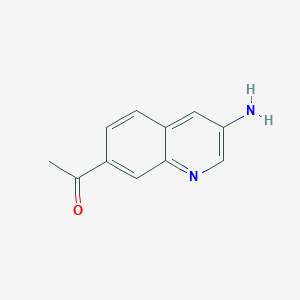

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H11ClN2O . It is a derivative of pyrrolo[1,2-a]quinoxalines, which are known for their valuable characteristics and marked biological activity .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been achieved through various methods, including new, original methods based on pyrrole and quinoxaline derivatives, as well as multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings . For instance, one approach involves the intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . Another method reported involves an efficient acetic acid-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines via a Pictet–Spengler type reaction .Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline is based on the pyrrolo[1,2-a]quinoxaline skeleton . The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[1,2-a]quinoxalines are diverse. For instance, the reaction of the acrylonitrile with the N-phenacylpyridinium bromide formed as a result of disproportionation of the salt by pyridine leads to the formation of 1,3-dipolar cyclic adduct .Applications De Recherche Scientifique

- Application : Researchers have explored the synthesis and biological evaluation of derivatives of 4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline as novel chemotherapeutic agents. These compounds exhibit cytotoxicity against cancer cell lines, making them promising candidates for further development .

- Application : Researchers have explored the photophysical properties of pyrrolo[1,2-a]quinoxalines for PDT. These compounds can generate reactive oxygen species upon light exposure, selectively damaging cancer cells .

Anticancer Agents

Photodynamic Therapy (PDT)

Mécanisme D'action

Target of Action

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline has been studied for its broad range of biological properties . It has been found to interact with several targets, including 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and lipid metabolism.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, as a ligand of 5-HT3 receptors, it may influence serotonin signaling . As an inhibitor of kinases and phosphatases, it can modulate cell signaling pathways

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, its inhibition of kinases and phosphatases can impact cell signaling pathways, potentially influencing cell growth, differentiation, and survival . Its interaction with 5-HT3 receptors may affect serotonin signaling pathways, potentially influencing mood and cognition .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It has been studied for its potential antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Some derivatives of this compound have shown analgesic , antileukemic , and tuberculostatic activity . Furthermore, certain derivatives have been used as fluorescent probes .

Orientations Futures

The future directions in the field of pyrrolo[1,2-a]quinoxalines research include the development of new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .

Propriétés

IUPAC Name |

4-(4-chlorophenoxy)pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-12-7-9-13(10-8-12)21-17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWHPVJRFPZWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)